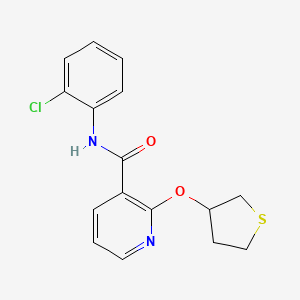

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule belonging to the pyridine-3-carboxamide class of compounds. Its structure features a pyridine ring substituted at the 2-position with a thiolan-3-yloxy group (a sulfur-containing tetrahydrothiophene oxide moiety) and at the 3-position with a carboxamide linked to a 2-chlorophenyl group. This compound is hypothesized to function as a succinate dehydrogenase inhibitor (SDHI), targeting mitochondrial complex II in fungal pathogens, a mechanism shared with agrochemical fungicides .

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-13-5-1-2-6-14(13)19-15(20)12-4-3-8-18-16(12)21-11-7-9-22-10-11/h1-6,8,11H,7,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYFWLPGMOCEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine-3-carboxamide Core: This can be achieved through the reaction of a suitable pyridine derivative with an amine under appropriate conditions.

Introduction of the Thiolan-3-yloxy Group: This step may involve the reaction of the pyridine-3-carboxamide intermediate with a thiolane derivative in the presence of a base or catalyst.

Attachment of the 2-chlorophenyl Group: The final step could involve the coupling of the intermediate with a chlorophenyl derivative using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in biological studies.

Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent at Pyridine Position 2

- Target Compound : The thiolan-3-yloxy group introduces a sulfur atom and an oxygen atom within a five-membered ring. This may enhance solubility compared to purely hydrophobic substituents (e.g., difluoromethyl in A.3.32–A.3.39) while offering conformational flexibility .

- Analogues (A.3.32–A.3.39) : The difluoromethyl group is strongly electron-withdrawing, likely improving binding to the SDH enzyme’s hydrophobic pocket. However, its lack of stereochemical complexity may reduce target specificity compared to the thiolan-based substituent.

Aryl Group at Position 3

- Target Compound : The 2-chlorophenyl group is smaller and less sterically hindered than the indan-derived groups in analogues. This could facilitate faster diffusion across fungal cell membranes but may reduce persistence in biological systems.

- Ethyl or isobutyl substitutions (A.3.34, A.3.38) further modulate lipophilicity, which correlates with systemic translocation in plants .

Chirality

- Compounds like A.3.33 and A.3.35 incorporate chiral centers, which are absent in the target compound. Chirality can significantly affect potency and off-target interactions, suggesting that the target compound’s activity may rely more on substituent electronic effects than stereoselectivity.

Hypothesized Performance Metrics

While specific biological data (e.g., EC50) for the target compound are unavailable, trends from patented analogues suggest:

- Binding Affinity: Difluoromethyl-substituted analogues (A.3.32–A.3.39) likely exhibit stronger enzyme inhibition due to electron-withdrawing effects.

- Metabolic Stability : The thiolan moiety’s sulfur atom could increase susceptibility to oxidative metabolism compared to fluorine-stabilized analogues.

- Solubility : The target compound’s oxygen and sulfur atoms may enhance water solubility, advantageous for foliar applications.

Biological Activity

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound belonging to the class of carboxamides. Its unique structure comprises a 2-chlorophenyl group, a thiolan-3-yloxy moiety, and a pyridine-3-carboxamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is . The presence of diverse functional groups contributes to its unique chemical properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.82 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Preliminary studies suggest that N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may function as an inhibitor of histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression, and their dysregulation has been linked to various cancer types. By inhibiting HDACs, this compound could potentially induce cell cycle arrest or apoptosis in cancer cells.

Potential Therapeutic Applications

- Anti-Cancer Properties : The inhibition of HDACs may lead to altered gene expression profiles in cancer cells, presenting a potential therapeutic pathway for cancer treatment.

- Anti-Inflammatory Effects : Compounds with similar structural features have exhibited anti-inflammatory properties, indicating that N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may also possess therapeutic potential in treating inflammatory conditions.

Interaction Studies

Understanding the interactions between N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide and biological targets is crucial for elucidating its biological activity. These studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays : Testing the biological effects of the compound on cell lines or animal models.

In Vitro Studies

Research has indicated that compounds structurally related to N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can exhibit significant biological activities. For instance, studies have shown that similar pyridine derivatives can inhibit specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study on related compounds has highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications at the para position of aromatic rings have been shown to significantly affect potency against various targets, including kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.